N2,9-Diacetylguanine
Overview
Description
Synthesis Analysis
Under microwave irradiation, N2,9-Diacetylguanine was synthesized from guanine and acetic anhydride using p-toluenesulfonic acid (p-TsOH) as a catalyst with a yield of 91.5%. The optimal conditions were obtained as follows: n (acetic anhydride)/n (guanine)/n (p-TsOH) = 15/1/0.1, the microwave power 500 W, and reaction time 10 min .Molecular Structure Analysis
This compound contains a total of 27 bonds; 18 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, 1 secondary amine (aromatic), and 1 Imidazole .Chemical Reactions Analysis
The chemical reactions of this compound are primarily associated with its synthesis. The compound is synthesized from guanine and acetic anhydride under microwave irradiation, using p-toluenesulfonic acid as a catalyst .Physical And Chemical Properties Analysis
This compound has the molecular formula C9H9N5O3. It is an off-white solid .Mechanism of Action
Target of Action
N2,9-Diacetylguanine, also known as N,9-Diacetylguanine, is a derivative of guanine, a crucial nucleobase present in DNA and RNA . The primary targets of this compound are guanine-binding proteins, which selectively interact with guanine in DNA and RNA .
Mode of Action
The compound’s interaction with its targets is facilitated by the presence of two acetyl groups on the this compound molecule . These acetyl groups enable the compound to bind to a wide array of proteins, including guanine-binding proteins .
Biochemical Pathways
The binding interactions between this compound and guanine-binding proteins play a pivotal role in numerous biochemical processes . These interactions are believed to be responsible for the inhibition of specific enzymes and the regulation of gene expression .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is scalable and can be used for isolation impurities in preparative separation, and it is also suitable for pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit specific enzymes and regulate gene expression . By binding to guanine-binding proteins, this compound can influence various biological processes, potentially leading to changes at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
N2,9-Diacetylguanine has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and its high purity makes it suitable for use in a wide range of experiments. Additionally, its ability to bind to guanine-binding proteins makes it a useful tool in the study of the biochemistry of various diseases. However, this compound is not without its limitations. It is not a very stable compound, and its ability to bind to guanine-binding proteins can be affected by environmental factors such as pH and temperature.
Future Directions
There are a number of potential future directions for the use of N2,9-Diacetylguanine in research. It could be used to study the effects of drugs on gene expression, as well as to develop new drugs. It could also be used to study the structure and function of proteins, and to develop new treatments for diseases. Additionally, this compound could be used to study the biochemistry of various diseases, and to develop new diagnostic tools. Finally, this compound could be used to study the effects of environmental factors on the activity of enzymes, and to develop new methods of enzyme inhibition.
Scientific Research Applications
N2,9-Diacetylguanine has been used in a variety of scientific research applications, including enzyme inhibition studies, DNA-protein binding studies, and gene expression studies. It has also been used in the development of new drugs and in the study of the biochemistry of various diseases. This compound is also a useful tool in the study of the structure and function of proteins, as it is able to bind to a wide range of proteins.
Safety and Hazards
N2,9-Diacetylguanine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZZWCROUGLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184648 | |
Record name | N2,9-Diacetylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3056-33-5 | |
Record name | 2,9-Diacetylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3056-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,9-Diacetylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2,9-Diacetylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,9-DIACETYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUW2B9YR95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary challenge in utilizing guanine for nucleoside synthesis, and how does N2,9-Diacetylguanine address this?
A1: Guanine presents a challenge in nucleoside synthesis due to its susceptibility to non-selective alkylation, potentially occurring at N-7, N-9, or both, leading to a mixture of products []. This lack of regioselectivity necessitates complex purification procedures, impacting yield and efficiency. This compound effectively circumvents this issue by protecting the N-2 and N-9 positions with acetyl groups. This protection strategy enables highly selective alkylation at the desired N-9 position, simplifying the synthesis and improving the yield of desired nucleoside analogues [].
Q2: How does the solvent used in reactions involving this compound influence the product outcome?
A2: The choice of solvent plays a crucial role in dictating the regioselectivity of this compound alkylation. Research has shown that reactions conducted in the absence of an acid catalyst predominantly yield the desired N-9 alkylated product []. Conversely, employing an acid catalyst during the coupling reaction tends to favor the formation of N-7 isomers []. Therefore, careful solvent selection is critical for directing the reaction towards the desired N-9 substituted guanine derivative.
Q3: Can you elaborate on a specific example where this compound has been successfully utilized in the synthesis of a clinically relevant antiviral drug?
A3: A prominent example of this compound's utility is its application in synthesizing the antiviral drug ganciclovir [, ]. The synthesis involves a multi-step process where this compound is reacted with a specifically prepared side chain, 2,3-diacetoxy-1-acetoxymethoxypropane, in the presence of a catalyst like p-toluenesulfonic acid monohydrate []. Subsequent hydrolysis of the resulting intermediate yields ganciclovir []. This synthetic route highlights the importance of this compound as a key building block in producing this crucial antiviral medication.
Q4: Beyond its role in ganciclovir synthesis, are there other instances where this compound acts as a precursor for modified guanosine derivatives?
A4: Yes, this compound serves as a versatile precursor for synthesizing various modified guanosine derivatives, particularly 9-substituted guanine compounds. One such example involves its reaction with glycosyl acetates, facilitated by trimethylsilyl triflate catalysis, to yield the desired 9-substituted guanine derivatives in high yields []. This method effectively avoids the formation of unwanted 7-isomers, showcasing the compound's versatility and utility in synthesizing a range of modified nucleosides.
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